2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C7H11N2O3P It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the cycloaddition of hydrazines with 1,3-diketones or their equivalents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid.
Indole Derivatives: Compounds with similar aromatic heterocyclic structures and diverse biological activities.
Hydrazine-Coupled Pyrazoles: Known for their pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
This compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2287273-55-4 |
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Molecular Formula |
C7H11N2O3P |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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